molecular formula C12H8ClFO B1453000 3-Chloro-5-(4-fluorophenyl)phenol CAS No. 1261897-12-4

3-Chloro-5-(4-fluorophenyl)phenol

Cat. No. B1453000
M. Wt: 222.64 g/mol
InChI Key: LEKGDXUDFWBDMU-UHFFFAOYSA-N
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Description

“3-Chloro-5-(4-fluorophenyl)phenol” is a chemical compound with the molecular formula C12H8ClFO . It is a synthetic compound that is not naturally occurring .


Molecular Structure Analysis

The molecular structure of “3-Chloro-5-(4-fluorophenyl)phenol” consists of a phenol group (a benzene ring with a hydroxyl group) which is substituted with a chlorine atom and a 4-fluorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-5-(4-fluorophenyl)phenol” include a molecular weight of 222.65 . Unfortunately, other specific properties like melting point, boiling point, and solubility were not found in the available literature .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research on fluorophenols, including compounds structurally similar to 3-Chloro-5-(4-fluorophenyl)phenol, highlights their importance in organic synthesis. These compounds serve as crucial intermediates in the creation of various organic materials, including pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into organic molecules often results in enhanced chemical stability, lipophilicity, and bioactivity, making fluorophenols valuable in drug development and synthesis of biologically active compounds (H. B. Stegmann et al., 1982).

Material Science and Engineering

In material science, the unique properties of fluorophenols, including those related to 3-Chloro-5-(4-fluorophenyl)phenol, have been utilized in the development of new materials. Their chemical properties are exploited to enhance the functionality and performance of polymers and coatings. For instance, fluorophenols can improve the thermal stability, chemical resistance, and mechanical properties of polymers, making them suitable for advanced engineering applications (S. Hyun et al., 1988).

Biomedical Applications

Fluorophenols, akin to 3-Chloro-5-(4-fluorophenyl)phenol, have shown potential in biomedical applications. Their role in synthesizing pharmaceuticals and biologically active molecules is notable, with research indicating their usefulness in creating compounds with antimicrobial, anti-inflammatory, and anticancer properties. For example, compounds derived from fluorophenols have been evaluated for their antimicrobial activity, showcasing the potential of such molecules in developing new antibiotics and antifungal agents (A. Arun et al., 2003).

Environmental Science

In environmental science, the transformation and degradation of fluorophenols, including compounds similar to 3-Chloro-5-(4-fluorophenyl)phenol, are studied to understand their behavior and fate in ecosystems. Such research is crucial for assessing the environmental impact of fluorinated organic compounds and developing strategies for mitigating pollution and promoting sustainable chemical practices (J. Marr et al., 1996).

Safety And Hazards

“3-Chloro-5-(4-fluorophenyl)phenol” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if inhaled, in contact with skin, or if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

3-chloro-5-(4-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKGDXUDFWBDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685844
Record name 5-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4-fluorophenyl)phenol

CAS RN

1261897-12-4
Record name 5-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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